molecular formula C6H6Br2N2O2 B1525712 2-Amino-5-bromonicotinic acid hydrobromide CAS No. 52963-33-4

2-Amino-5-bromonicotinic acid hydrobromide

Cat. No.: B1525712
CAS No.: 52963-33-4
M. Wt: 297.93 g/mol
InChI Key: DNVXDRLDHLVGDY-UHFFFAOYSA-N
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Description

2-Amino-5-bromonicotinic acid hydrobromide is a chemical compound with the molecular formula C6H5BrN2O2·HBr. It is a derivative of nicotinic acid, featuring an amino group at the second position and a bromine atom at the fifth position of the pyridine ring. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with nicotinic acid or its derivatives.

  • Bromination: The pyridine ring is brominated at the 5-position using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

  • Amination: The brominated compound undergoes amination to introduce the amino group at the 2-position. This can be achieved using ammonia or an amine source under specific reaction conditions.

  • Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the aminated compound with hydrobromic acid (HBr).

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes. Large-scale reactors and optimized reaction conditions are used to ensure high yield and purity. Continuous flow processes and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: The bromine atom in the compound can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Amino-5-bromonicotinic acid hydrobromide is widely used in scientific research due to its versatile chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and agrochemicals. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules and heterocyclic compounds.

  • Biology: Employed in the study of biological processes and enzyme inhibition.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-Amino-5-bromonicotinic acid hydrobromide is similar to other brominated nicotinic acid derivatives, such as 2-Amino-3-bromonicotinic acid and 2-Amino-4-bromonicotinic acid. its unique position of the bromine atom at the 5-position and the presence of the hydrobromide group distinguish it from these compounds. These differences can lead to variations in reactivity, biological activity, and applications.

Comparison with Similar Compounds

  • 2-Amino-3-bromonicotinic acid

  • 2-Amino-4-bromonicotinic acid

  • 2-Amino-6-bromonicotinic acid

  • 3-Amino-5-bromonicotinic acid

Properties

IUPAC Name

2-amino-5-bromopyridine-3-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2.BrH/c7-3-1-4(6(10)11)5(8)9-2-3;/h1-2H,(H2,8,9)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVXDRLDHLVGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)N)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40722178
Record name 2-Amino-5-bromopyridine-3-carboxylic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40722178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52963-33-4
Record name 2-Amino-5-bromopyridine-3-carboxylic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40722178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3.6 g 2-amino-nicotinic acid in 450 mL of glacial acetic acid was treated with a solution of 4 mL of bromine in 50 mL of glacial acetic acid over 10-15 min. The resulting mixture was stirred at room temperature for 2 h, diluted with 2 L of diethyl ether, and the ensuing precipitate was filtered and dried to provide 6.1 g of the title compound of Step A as a solid melting at 280° C. (decompose) (lit1. m.p. 280° C., decomposed). 1H NMR (400 MHz, Me2SO-d6): δ 7.38 (br s,2H), 8.08 (s,1H), 8.25 (s,1H), 13.45 (br s,1H). (1 U.S. Pat. No. 3,950,160)
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Bromine (7.5 mL, 146 mmol) was added dropwise over 10 min to a suspension of 2-amino-nicotinic acid (20.0 g, 145 mmol) in glacial acetic acid (250 mL) cooled in an ice bath. After the bromine addition was complete, the mixture was stirred at ambient temperature for 2 d. The resulting light yellow solid was isolated by filtration, washed with Et2O, and dried under high vacuum (40° C.) for several hours to give the title compound (40.0 g, 93%): 1H NMR (300 MHz, DMSO-d6) δ 8.33 (d, J=2.5 Hz, 1H), 8.20 (d, J=2.5 Hz, 1H), 8.02 (bs, 3H); ESI MS m/e 217 (M+H)+.
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-bromonicotinic acid hydrobromide
Reactant of Route 2
2-Amino-5-bromonicotinic acid hydrobromide
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2-Amino-5-bromonicotinic acid hydrobromide
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2-Amino-5-bromonicotinic acid hydrobromide
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2-Amino-5-bromonicotinic acid hydrobromide

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